Cas no 2137580-72-2 (2-(azetidin-3-yl)-7-cyclopropyl-1,2,4triazolo1,5-apyridin-5-ol)
2-(azetidin-3-yl)-7-cyclopropyl-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(azetidin-3-yl)-7-cyclopropyl-1,2,4triazolo1,5-apyridin-5-ol
- EN300-1078070
- 2137580-72-2
- 2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
-
- Inchi: 1S/C12H14N4O/c17-11-4-8(7-1-2-7)3-10-14-12(15-16(10)11)9-5-13-6-9/h3-4,7,9,13H,1-2,5-6H2,(H,14,15)
- InChI Key: FVWVLSPHTWCNRC-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=C2N=C(C3CNC3)NN21)C1CC1
Computed Properties
- Exact Mass: 230.11676108g/mol
- Monoisotopic Mass: 230.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 56.7Ų
2-(azetidin-3-yl)-7-cyclopropyl-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1078070-0.05g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1078070-0.1g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1078070-0.25g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1078070-0.5g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1078070-1.0g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1078070-2.5g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1078070-5.0g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1078070-10.0g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1078070-1g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1078070-5g |
2-(azetidin-3-yl)-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137580-72-2 | 95% | 5g |
$2152.0 | 2023-10-28 |
2-(azetidin-3-yl)-7-cyclopropyl-1,2,4triazolo1,5-apyridin-5-ol Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 2-(azetidin-3-yl)-7-cyclopropyl-1,2,4triazolo1,5-apyridin-5-ol
2-(Azetidin-3-yl)-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridin-5-ol: A Comprehensive Overview
The compound 2-(azetidin-3-yl)-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridin-5-ol (CAS No. 2137580-72-2) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced material synthesis. The molecule's structure is characterized by a triazolo-pyridine core, which is further substituted with an azetidine ring and a cyclopropyl group. These substituents contribute to the compound's distinct chemical properties and reactivity.
Recent studies have highlighted the importance of triazolo-pyridine derivatives in medicinal chemistry. The presence of the azetidine ring introduces a rigid and strained structure, which can enhance the molecule's binding affinity to specific biological targets. Similarly, the cyclopropyl group adds a level of structural diversity and flexibility, making the compound suitable for various chemical transformations. These features make CAS No. 2137580-72-2 a valuable starting material for the development of novel therapeutic agents.
One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Researchers have demonstrated that azetidine-containing triazolo-pyridines can serve as efficient carriers for drugs with poor solubility or bioavailability. By modifying the cyclopropyl group with hydrophilic or hydrophobic moieties, scientists can tailor the compound's properties to suit specific delivery requirements. This approach has shown promise in improving the efficacy of anti-cancer drugs and other biopharmaceuticals.
In addition to its pharmacological applications, CAS No. 2137580-72-2 has also been explored for its potential in organic electronics. The triazolo-pyridine core exhibits excellent electron transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and flexible electronics. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity and consistency, further enhancing its viability as a material for next-generation electronic devices.
The synthesis of 2-(azetidin-3-yl)-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridin-5-one involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the triazolo-pyridine ring through cyclization reactions and the subsequent introduction of azetidine and cyclopropyl substituents via nucleophilic substitution or coupling reactions. The optimization of these steps has been a focus of recent research efforts, with studies aiming to improve reaction yields and reduce production costs.
Another area where this compound has shown potential is in biological imaging. The unique electronic properties of CAS No. 2137580-72 enable it to act as a fluorescent probe for detecting specific biomolecules or cellular events. By incorporating this compound into imaging agents, researchers can achieve higher sensitivity and specificity in diagnostic procedures. This application underscores the versatility of this molecule across multiple scientific disciplines.
Despite its numerous advantages, there are challenges associated with the use of CAS No. 2137580-72, particularly regarding its stability under physiological conditions and its potential toxicity profile. Ongoing studies are focused on addressing these issues through structural modifications and formulation strategies that enhance stability while minimizing adverse effects.
In conclusion, CAS No 2137580 72, or Compound Name, represents a significant advancement in modern chemistry with applications spanning drug discovery, materials science, and diagnostics. Its unique structure and versatile properties make it an invaluable tool for researchers across various fields. As advancements continue to be made in synthetic methods and application development, this compound is poised to play an even greater role in shaping future innovations.
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